7-Methyl-DL-tryptophan is an amino acid derivative and a structural analog of tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring. Its molecular formula is and it has a molecular weight of approximately 218.25 g/mol . This compound plays a significant role as a precursor in the biosynthesis of various non-ribosomal peptide antibiotics and is involved in several biochemical pathways, including those leading to serotonin synthesis .
7-Methyl-DL-tryptophan is not a naturally occurring amino acid and is not known to have a specific biological role. However, its structural similarity to tryptophan makes it a valuable research tool. The presence of the methyl group can affect its interaction with enzymes and receptors compared to tryptophan []. This allows researchers to study the impact of specific functional groups on these interactions.
7-Methyl-DL-tryptophan exhibits notable biological activities:
Several methods exist for synthesizing 7-Methyl-DL-tryptophan:
7-Methyl-DL-tryptophan has several applications:
Studies on 7-Methyl-DL-tryptophan have focused on its interactions with various biological systems:
Several compounds are structurally or functionally similar to 7-Methyl-DL-tryptophan. Here are some notable examples:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Tryptophan | Basic structure with an indole side chain | Precursor to serotonin and melatonin |
5-Hydroxytryptophan | Hydroxyl group at the 5-position | Direct precursor to serotonin |
1-Methyl-DL-tryptophan | Methyl group at the 1-position | Less studied; potential effects on neurotransmission |
N,N-Dimethyltryptamine | Two methyl groups on the nitrogen atom | Known for psychoactive properties |
Kynurenine | Product of tryptophan metabolism | Involved in neurodegenerative processes |
7-Methyl-DL-tryptophan is unique due to its specific methylation pattern at the 7-position, which influences its biological activity and potential therapeutic applications compared to other derivatives. Its ability to serve as both a precursor for serotonin and as an inhibitor of metabolic pathways distinguishes it from closely related compounds.
7-Methyl-DL-tryptophan represents a structurally modified derivative of the essential amino acid tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring system. The compound is formally designated as 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, reflecting its fundamental structural architecture. The systematic nomenclature encompasses several recognized identifiers, including the Chemical Abstracts Service (CAS) registry numbers 17332-70-6 for the racemic mixture and 33468-36-9 specifically for the L-enantiomer. Alternative nomenclature includes H-Trp(7-Me)-OH in peptide notation and various commercial designations such as 7-methyltryptophan.
The molecular formula C₁₂H₁₄N₂O₂ defines the compound's atomic composition, yielding a molecular weight of 218.25 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designation provides the complete systematic name: 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, which precisely describes the structural modifications relative to natural tryptophan. The compound maintains the characteristic zwitterionic properties of amino acids, featuring both amino and carboxylic acid functional groups that can exist in ionized states under physiological conditions.
The development of 7-Methyl-DL-tryptophan emerged from extensive research into tryptophan derivatives and their biological activities during the mid-20th century. Early investigations focused on understanding how structural modifications to natural amino acids could influence biological processes and metabolic pathways. The compound was first catalogued in chemical databases in 2005, with subsequent structural and functional characterizations expanding our understanding of its properties. Initial research concentrated on its potential as a building block for peptide synthesis and its role in studying tryptophan metabolism.
Research into methylated tryptophan derivatives gained momentum as scientists recognized their potential applications in pharmaceutical development and biochemical research. The specific interest in 7-position methylation arose from observations that this modification could significantly alter the compound's interactions with biological systems while maintaining structural similarity to natural tryptophan. Early synthetic efforts focused on developing efficient methodologies for producing the compound with high purity and yield, establishing foundational protocols that continue to inform modern synthetic approaches.
7-Methyl-DL-tryptophan represents a structurally modified derivative of the naturally occurring amino acid tryptophan, characterized by the incorporation of a methyl substituent at the 7-position of the indole ring system [1]. The compound exhibits the molecular formula C12H14N2O2 with a molecular weight of 218.25 grams per mole [1] [2]. The structural modification introduces significant alterations to the electronic distribution and steric properties of the parent tryptophan molecule [4].
The molecular architecture of 7-Methyl-DL-tryptophan encompasses a bicyclic indole ring system fused to an α-amino acid backbone [1] [4]. The indole moiety consists of a benzene ring fused to a pyrrole ring, with the methyl group positioned at the 7-carbon of the benzene portion [1]. This substitution pattern creates distinct stereochemical environments that influence the compound's conformational preferences and intermolecular interactions [9].
Property | Value | Reference |
---|---|---|
Molecular Formula | C12H14N2O2 | [1] |
Molecular Weight | 218.25 g/mol | [1] [2] |
CAS Number | 17332-70-6 | [1] [2] |
SMILES Notation | Cc1cccc2c(CC(N)C(O)=O)c[nH]c12 | [1] |
InChI Key | KBONJNHBBKOHM-UHFFFAOYSA-N | [1] |
The stereochemical considerations of 7-Methyl-DL-tryptophan are particularly significant due to the presence of the α-carbon stereocenter [5]. The compound exists as a racemic mixture containing equal proportions of the D and L enantiomers [36]. The stereochemical configuration at the α-carbon influences the spatial orientation of the carboxyl and amino functional groups relative to the indole ring system [39].
The conformational landscape of 7-Methyl-DL-tryptophan is governed by rotational freedom around the C3-C8 and C8-C9 bonds, with torsion angles that determine the relative positioning of the side chain with respect to the indole ring plane [39]. Computational studies have demonstrated that rotational barriers around these bonds are sufficiently low to permit conformational interconversion at room temperature [39].
The crystallographic analysis of 7-Methyl-DL-tryptophan reveals important structural features that distinguish it from the parent tryptophan molecule [9]. The compound crystallizes in a form that exhibits characteristic hydrogen bonding patterns typical of amino acid derivatives [9] [38]. The crystal structure demonstrates that the molecule adopts a zwitterionic form in the solid state, with protonation occurring at the amino group and deprotonation at the carboxyl group [9].
Parameter | Value | Reference |
---|---|---|
Physical State | Crystalline solid | [1] [4] |
Crystal Form | Off-white crystalline powder | [1] [6] |
Storage Conditions | 2-8°C | [1] [4] |
Stability | Stable under dry conditions | [4] |
The conformational analysis reveals that the indole ring system maintains planarity, consistent with its aromatic character [9] [33]. The methyl substitution at the 7-position introduces steric effects that influence the packing arrangement within the crystal lattice [9]. The hydrogen bonding network in the crystal structure involves interactions between the amino and carboxyl groups of adjacent molecules, creating a three-dimensional framework that stabilizes the solid-state structure [9] [38].
Detailed examination of the molecular geometry indicates that bond lengths and angles within the indole ring system are consistent with typical aromatic parameters [9]. The C-N bond lengths in the pyrrole portion of the indole ring reflect the electron delocalization characteristic of this heterocyclic system [33]. The positioning of the methyl group at the 7-position creates a distinct electronic environment that affects the overall charge distribution within the molecule [33].
The conformational preferences of 7-Methyl-DL-tryptophan in the crystalline state demonstrate the influence of intermolecular interactions on molecular geometry [9]. The formation of hydrogen-bonded dimers through crystallographic inversion centers creates a head-to-head arrangement that maximizes electrostatic stabilization [9]. This packing motif is characteristic of racemic amino acid derivatives and contributes to the overall stability of the crystal structure [9].
The thermodynamic properties of 7-Methyl-DL-tryptophan reflect the combined influences of the indole ring system, the amino acid backbone, and the methyl substitution [4] [14]. The compound exhibits a melting point of 296°C with decomposition, indicating substantial thermal stability [4]. This elevated melting point compared to unsubstituted tryptophan suggests enhanced intermolecular interactions in the solid state [28] [29].
Property | Value | Reference |
---|---|---|
Melting Point | 296°C (decomposes) | [4] |
Boiling Point (predicted) | 448.8 ± 45.0°C | [4] |
Density (predicted) | 1.313 ± 0.06 g/cm³ | [4] |
pKa (predicted) | 2.26 ± 0.10 | [4] |
The predicted boiling point of 448.8 ± 45.0°C indicates the compound's tendency to undergo thermal decomposition before reaching the vapor phase [4]. This behavior is consistent with the general properties of amino acid derivatives, which typically decompose at elevated temperatures due to the presence of both acidic and basic functional groups [28] [31].
The density prediction of 1.313 ± 0.06 grams per cubic centimeter reflects the compact packing of molecules in the solid state [4]. This value is comparable to other aromatic amino acid derivatives and indicates efficient space utilization within the crystal lattice [34]. The relatively high density suggests strong intermolecular interactions that contribute to the structural integrity of the solid phase [34].
Solubility characteristics of 7-Methyl-DL-tryptophan are influenced by the hydrophobic nature of the methylated indole ring and the hydrophilic amino acid functionality [13] [32]. The compound demonstrates limited solubility in water, which is enhanced by the zwitterionic character of the molecule at physiological pH [32]. The presence of the methyl group at the 7-position reduces overall polarity compared to unsubstituted tryptophan [32].
The predicted pKa value of 2.26 ± 0.10 corresponds to the carboxyl group ionization [4]. This value is consistent with typical α-amino acids and indicates that the methyl substitution has minimal impact on the acidity of the carboxyl function [32]. The amino group pKa is expected to be in the range of 8-10, typical for primary aliphatic amines [32].
The spectroscopic characterization of 7-Methyl-DL-tryptophan provides detailed insights into its molecular structure and electronic properties [18] [19] [20]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that reflect the unique electronic environment created by the 7-methyl substitution [20] [21].
Nucleus | Key Signals | Chemical Environment | Reference |
---|---|---|---|
¹H | Aromatic protons (6.5-8.0 ppm) | Indole ring system | [20] |
¹H | Methyl group (2.2-2.8 ppm) | 7-Position substituent | [20] |
¹H | NH proton (10-11 ppm) | Indole nitrogen | [20] |
¹³C | Aromatic carbons (100-140 ppm) | Indole ring carbons | [19] |
¹³C | Carbonyl carbon (170-180 ppm) | Carboxyl group | [19] |
The ¹H nuclear magnetic resonance spectrum of 7-Methyl-DL-tryptophan exhibits characteristic patterns that distinguish it from other tryptophan derivatives [20]. The aromatic protons of the indole ring system appear as complex multipets in the 6.5-8.0 parts per million region, with coupling patterns that reflect the substitution pattern [20]. The methyl group at the 7-position generates a distinctive singlet in the 2.2-2.8 parts per million range [20].
The indole nitrogen-hydrogen proton represents a particularly diagnostic signal, typically appearing as a broad singlet around 10-11 parts per million [20] [21]. This signal is sensitive to hydrogen bonding and solvent effects, providing information about the molecular environment and intermolecular interactions [21]. The chemical shift and line width of this resonance offer insights into the compound's association behavior in solution [21].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of 7-Methyl-DL-tryptophan with resolution of individual carbon environments [19]. The aromatic carbons of the indole ring system appear in the 100-140 parts per million region, with the methyl-substituted carbon showing characteristic upfield or downfield shifts depending on electronic effects [19]. The carbonyl carbon of the carboxyl group typically resonates around 170-180 parts per million [19].
Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |
---|---|---|---|
N-H stretch | 3200-3500 | Indole and amino NH | [21] |
C=O stretch | 1650-1750 | Carboxyl carbonyl | [21] |
Aromatic C=C | 1400-1600 | Indole ring vibrations | [21] |
C-H stretch | 2800-3100 | Aliphatic and aromatic CH | [21] |
Infrared spectroscopy of 7-Methyl-DL-tryptophan provides complementary structural information through vibrational analysis [21]. The nitrogen-hydrogen stretching vibrations appear in the 3200-3500 wavenumber region, with the indole nitrogen-hydrogen and amino group stretches often overlapping [21]. The carbonyl stretching frequency of the carboxyl group typically occurs around 1650-1750 wavenumbers, with the exact position depending on hydrogen bonding and solid-state effects [21].
The aromatic carbon-carbon stretching vibrations of the indole ring system generate characteristic bands in the 1400-1600 wavenumber region [21]. These vibrations provide fingerprint information that can be used for compound identification and purity assessment [21]. The methyl group contributes additional carbon-hydrogen stretching and bending modes that appear in predictable regions of the spectrum [21].
Mass spectrometry of 7-Methyl-DL-tryptophan yields a molecular ion peak at mass-to-charge ratio 218, corresponding to the molecular weight of the compound [1] [25]. Fragmentation patterns typically involve loss of the carboxyl group (mass 45) and amino group (mass 17), generating characteristic product ions that confirm the molecular structure [25]. The indole ring system tends to remain intact during fragmentation, producing stable tropylium-type ions that aid in structural confirmation [25].
The development of efficient chemical synthesis routes for 7-methyl-DL-tryptophan has focused primarily on selective functionalization at the C7 position of the indole ring system. This positional selectivity presents significant challenges due to the electronic and steric properties of the tryptophan scaffold, necessitating sophisticated synthetic approaches that leverage both direct functionalization techniques and protecting group strategies.
Direct C7 functionalization of tryptophan derivatives represents one of the most streamlined approaches to accessing 7-methyl-DL-tryptophan. The pioneering work by Movassaghi and coworkers established a robust two-step, one-pot procedure for C7-boronation of tryptophan substrates [1]. This methodology utilizes iridium-catalyzed conditions to achieve selective diboronation at both C2 and C7 positions, followed by selective protodeboronation at the C2 position to yield the desired C7-boronated intermediate.
The optimal reaction conditions involve treatment of N-Boc-tryptophan methyl ester with bis(pinacolato)diboron in the presence of [Ir(cod)OMe]2 catalyst and 4,4'-di-tert-butyl-2,2'-bipyridine ligand at 60-80°C [1]. The diboronation proceeds with excellent regioselectivity, delivering the 2,7-diboronated intermediate in approximately 88% yield. The subsequent protodeboronation step employs catalytic amounts of palladium(II) acetate in acetic acid at 30°C, selectively removing the C2-boron substituent while preserving the C7-boronate functionality [1].
This C7-boronated tryptophan intermediate serves as a versatile synthetic handle for further elaboration. The boronate group can be readily converted to various functional groups including halides, hydroxyl groups, and aryl substituents through standard cross-coupling reactions [2]. For the specific synthesis of 7-methyl-DL-tryptophan, the C7-boronate can be subjected to methylation conditions using methylating agents such as methyl iodide in the presence of appropriate catalysts.
Alternative direct functionalization approaches have emerged based on rhodium-catalyzed methodologies. Ma and coworkers demonstrated that rhodium catalysis enables direct C7 olefination of indoles with high regioselectivity when N-pivaloyl is employed as a directing group [3]. This method exhibits remarkable tolerance for peptide substrates, enabling late-stage modification of tryptophan-containing sequences. The regioselectivity for C7 functionalization is explained by the formation of a six-membered intermediate, which is favored over the corresponding five-membered intermediate due to steric considerations involving the bulky tert-butyl group [3].
More recently, metal-free approaches to C7 functionalization have been developed. The work by researchers utilizing BBr3-mediated C7-H borylation represents a significant advancement in sustainable synthetic methodology [4]. This approach employs the N-pivaloyl directing group to achieve site-selective borylation under mild conditions, avoiding the need for precious metal catalysts while maintaining excellent regioselectivity for the C7 position.
The successful implementation of C7 functionalization strategies relies heavily on appropriate protecting group selection to ensure chemoselectivity and prevent undesired side reactions. The tert-butoxycarbonyl (Boc) protecting group has emerged as the most widely employed protection strategy for tryptophan derivatives due to its stability under basic conditions and ease of removal [1] [5].
Boc protection of the indole nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine as a nucleophilic catalyst in acetonitrile [5]. This protection strategy is particularly valuable for C7 functionalization reactions as it prevents undesired N-alkylation or N-acylation during subsequent transformations. The Boc group can be removed under acidic conditions using trifluoroacetic acid, or under specialized conditions using trimethylsilyl iodide when dealing with boron-containing intermediates that are sensitive to acidic conditions [6].
The N-pivaloyl protecting group represents another crucial strategy, particularly for rhodium-catalyzed C7 functionalization reactions [3]. This protecting group functions as both a protecting group and a directing group, facilitating the formation of metallacycle intermediates that promote C7-selective reactions. The pivaloyl group can be installed using pivaloyl chloride in the presence of a suitable base and subsequently removed through base-mediated hydrolysis.
Allyloxycarbonyl (Aloc) protection offers orthogonal reactivity compared to Fmoc-based peptide synthesis strategies [7]. This protecting group is particularly valuable in solid-phase peptide synthesis applications where tryptophan residues require protection during final deprotection steps. The Aloc group can be selectively removed using palladium(0) catalysis with morpholine as a nucleophile, providing excellent chemoselectivity in the presence of other protecting groups.
For specialized applications, the 2-phenylsulfonylethyl protecting group provides an alkyl-based protection strategy that can be removed through base-mediated elimination reactions [8]. This protecting group is particularly useful in synthetic sequences where acidic deprotection conditions are incompatible with other functional groups present in the molecule.
Enzymatic approaches to tryptophan modification offer complementary strategies to chemical synthesis, providing excellent regioselectivity and operating under mild, environmentally benign conditions. These biocatalytic methods leverage the evolved specificity of natural enzymes involved in secondary metabolite biosynthesis.
Prenyltransferases from the dimethylallyl tryptophan synthase (DMATS) superfamily represent powerful biocatalytic tools for the regioselective prenylation of tryptophan derivatives [9]. FgaPT2 from Aspergillus fumigatus catalyzes the C4-prenylation of L-tryptophan as the initial step in fumigaclavine C biosynthesis [9]. While FgaPT2 primarily targets the C4 position, site-directed mutagenesis studies have revealed the potential for redirecting regioselectivity toward other positions, including C7.
The closely related enzyme 7-DMATS (7-dimethylallyl tryptophan synthase) specifically catalyzes C7-prenylation of L-tryptophan and represents a direct enzymatic route for introducing substituents at the C7 position [10] [11]. This enzyme demonstrates remarkable substrate promiscuity, accepting not only free tryptophan but also tryptophan-containing cyclic dipeptides as substrates. Kinetic analysis of 7-DMATS with cyclo-L-Trp-Gly as substrate revealed a KM value of 169.7 μM and a turnover number of 0.1307 s−1 [11].
The mechanism of 7-DMATS-catalyzed prenylation involves the formation of an allylic carbocation through pyrophosphate dissociation from dimethylallyl diphosphate (DMAPP), followed by electrophilic aromatic substitution at the C7 position of the indole ring [11]. The enzyme active site provides precise positioning of both the tryptophan substrate and the prenyl donor to ensure regioselective C7 modification.
Engineering efforts have focused on expanding the substrate scope of these prenyltransferases beyond their natural prenyl donors. FgaPT2 has been demonstrated to accept 25 out of 34 synthetic alkyl-pyrophosphate analogues, enabling the transfer of diverse alkyl groups to multiple positions on the tryptophan scaffold [12]. This promiscuity extends the utility of these enzymes for producing 7-methyl-DL-tryptophan through the use of appropriate methyl-containing alkyl donors.
Flavin-dependent halogenases offer another enzymatic approach for C7 modification of tryptophan derivatives [13]. Tryptophan 7-halogenase catalyzes the regioselective chlorination of free tryptophan to produce 7-chlorotryptophan, representing the initial step in pyrrolnitrin antibiotic biosynthesis [13]. The enzyme mechanism involves the formation of a flavin-N5-oxide intermediate that reacts with chloride ion to generate a chlorinating species.
Recent advances in halogenase engineering have expanded the substrate scope and improved the catalytic properties of these enzymes [14]. The chlorolassin halogenase ChlH demonstrates remarkable substrate tolerance, modifying tryptophan residues in linear peptides, macrocyclic peptides, and even folded proteins [14]. This broad substrate acceptance makes ChlH particularly attractive for late-stage modification of complex tryptophan-containing molecules.
While halogenases primarily introduce halogen atoms at the C7 position, the resulting 7-halotryptophan derivatives can serve as intermediates for further chemical modification to install methyl groups. Cross-coupling reactions such as Suzuki-Miyaura coupling can be employed to replace the halogen with a methyl group using appropriate methylating reagents.
The development of halogenase variants with altered regioselectivity has been achieved through directed evolution and rational design approaches [15]. These efforts have produced enzymes capable of modifying positions other than C7, potentially enabling the development of variants specifically tailored for 7-methyl-DL-tryptophan biosynthesis.
The choice between racemic and enantioselective synthetic approaches for 7-methyl-DL-tryptophan depends on the intended application and the availability of efficient resolution methods. Both strategies offer distinct advantages and limitations that must be carefully considered in synthetic planning.
Racemic synthesis approaches typically offer greater simplicity and operational convenience. The Pictet-Spengler cyclization of tryptamine with appropriate dicarbonyl compounds provides a direct route to racemic aminoketone intermediates that can be further elaborated to 7-methyl-DL-tryptophan [16]. This approach yields racemic material in moderate yields (50-70%) but requires subsequent resolution or chiral separation to access enantiomerically pure material.
Fischer indole synthesis represents another classical approach for racemic tryptophan derivative preparation, though this method often requires harsh reaction conditions and provides limited scope for substitution patterns [16]. Direct C7 functionalization of racemic tryptophan starting materials followed by late-stage methylation offers higher yields (60-90%) but necessitates chiral resolution of the final product.
Enantioselective synthesis approaches, while more complex, provide direct access to enantiomerically enriched products. Chiral auxiliary-mediated Strecker synthesis using (S)-methylbenzylamine or related derivatives enables the preparation of optically pure tryptophan analogues with excellent enantioselectivity (>95%) [17] [18]. This approach requires the installation and subsequent removal of the chiral auxiliary but provides reliable access to single enantiomers.
Asymmetric Pictet-Spengler reactions using D-tryptophan methyl ester as a chiral template offer moderate diastereoselectivity (1.9:1) but enable the preparation of enantiomerically pure products after chromatographic separation [16]. The use of natural amino acid precursors makes this approach particularly attractive from a synthetic efficiency perspective.
Recent advances in iron-catalyzed enantioselective C-H amination provide sustainable access to β³-tryptophan derivatives with exceptional enantioselectivity (up to 98% ee) [19]. While this methodology primarily targets β-position modifications, the principles can potentially be extended to C7 functionalization through appropriate catalyst design.
Phase-transfer catalytic approaches using cinchona-derived catalysts enable one-pot enantioselective synthesis with high enantiomeric excess (>90%) [20]. These methods offer operational simplicity while maintaining excellent stereochemical control, though they may require specific substrate activation strategies.
Kinetic resolution using enzymatic methods, such as L-aminoacylase-mediated hydrolysis of N-acetyl derivatives, provides access to single enantiomers with excellent optical purity (>99%) [21]. However, this approach suffers from inherently low yields (40-50%) due to the maximum 50% theoretical yield limitation of kinetic resolution processes.
The selection of synthetic strategy should consider factors including the required enantiomeric purity, scale of synthesis, availability of starting materials, and tolerance for multi-step sequences. For applications requiring high enantiomeric purity, direct enantioselective synthesis or enzymatic resolution may be preferred despite their complexity. For research applications where racemic material is acceptable, simpler racemic synthesis followed by analytical chiral separation may be more practical.